molecular formula C9H14O5 B12307141 3-[4-(Methoxycarbonyl)oxolan-2-yl]propanoic acid

3-[4-(Methoxycarbonyl)oxolan-2-yl]propanoic acid

Cat. No.: B12307141
M. Wt: 202.20 g/mol
InChI Key: XUZCZKHANXNOET-UHFFFAOYSA-N
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Description

rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid: is a chemical compound with the molecular formula C9H14O5. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is characterized by the presence of a methoxycarbonyl group attached to an oxolane ring, which is further connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced via esterification using methanol and a suitable carboxylic acid derivative.

    Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the oxolane derivative with a propanoic acid derivative under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol.

    Substitution: The oxolane ring can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of stereochemistry and enantiomeric separation techniques.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
  • Utilized in the development of novel bioactive compounds.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the design of prodrugs and drug delivery systems.

Industry:

  • Applied in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The methoxycarbonyl group and oxolane ring play crucial roles in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

  • rac-tert-Butyl (2R,4S)-4-hydroxy-2-(((4-(methoxycarbonyl)cyclohexyl)oxy)methyl)pyrrolidine-1-carboxylate
  • rac-3-[(2R,4S)-4-(methoxycarbonyl)tetrahydrofuran-2-yl]propanoic acid

Uniqueness: rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its oxolane ring and methoxycarbonyl group provide unique reactivity and binding characteristics compared to similar compounds.

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

3-(4-methoxycarbonyloxolan-2-yl)propanoic acid

InChI

InChI=1S/C9H14O5/c1-13-9(12)6-4-7(14-5-6)2-3-8(10)11/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

XUZCZKHANXNOET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(OC1)CCC(=O)O

Origin of Product

United States

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